2-(2-Ethylcyclopropyl)acetic acid
Description
Significance of Cyclopropane (B1198618) Moieties in Organic Chemistry
The cyclopropane ring, a three-membered carbocycle, is the smallest possible cycloalkane. Its defining feature is the significant ring strain that arises from the compressed C-C-C bond angles of 60°, a substantial deviation from the ideal tetrahedral angle of 109.5°. This inherent strain endows cyclopropane-containing molecules with unique reactivity, making them valuable intermediates in organic synthesis. sigmaaldrich.com The high degree of s-character in the C-C bonds of the ring gives them properties reminiscent of a double bond, allowing them to participate in a variety of ring-opening reactions and cycloadditions.
The incorporation of a cyclopropane ring into a molecule can have profound effects on its physical and biological properties. It can introduce conformational rigidity, influence electronic properties, and alter metabolic stability. For these reasons, the cyclopropane motif is found in a wide array of natural products and synthetic compounds with important biological activities, including pharmaceuticals and agrochemicals. researchgate.netnih.gov The ability to stereoselectively synthesize cyclopropane derivatives is a key focus in modern organic chemistry, as the specific three-dimensional arrangement of atoms can be crucial for a molecule's function. nih.gov
Overview of Cyclopropylacetic Acid Derivatives in Academic Inquiry
Cyclopropylacetic acid and its derivatives are a class of compounds that feature the cyclopropane ring connected to an acetic acid group. These molecules serve as versatile building blocks in organic synthesis. lookchem.com The presence of both the reactive cyclopropane ring and the functional carboxylic acid group allows for a wide range of chemical transformations.
Researchers have utilized cyclopropylacetic acid derivatives in the synthesis of more complex molecules, including those with potential therapeutic applications. For instance, derivatives of cyclopropylacetic acid have been investigated for their potential as nicotinic acid receptor agonists, which are of interest in the treatment of dyslipidemia. lookchem.com Furthermore, the decarboxylation of cyclopropylacetic acid derivatives has been explored as a synthetic method. acs.org The study of these compounds provides insights into the interplay between the electronic effects of the cyclopropane ring and the reactivity of the carboxylic acid function.
Research Context of 2-(2-Ethylcyclopropyl)acetic Acid as a Model Compound
While extensive research has been conducted on cyclopropylacetic acid and its various derivatives, the specific compound This compound serves as an important model for understanding the influence of alkyl substitution on the properties of this scaffold. The introduction of an ethyl group at the 2-position of the cyclopropane ring allows for the investigation of several key parameters.
The presence of the ethyl group introduces stereoisomerism, as the substituents on the cyclopropane ring can be arranged in either a cis or trans configuration. The study of these distinct stereoisomers can provide valuable information on how the spatial orientation of substituents affects the molecule's reactivity, physical properties, and, if applicable, its interaction with biological systems.
From a synthetic perspective, the preparation of this compound and its analogues allows chemists to refine and expand the scope of cyclopropanation and subsequent functionalization reactions. By studying the synthesis of this seemingly simple molecule, more general and robust methods for the preparation of substituted cyclopropanes can be developed.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethylcyclopropyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-5-3-6(5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOJGQPRLFTAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 2 Ethylcyclopropyl Acetic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid group (-COOH) is a versatile functional group that readily participates in a range of reactions typical of its class. These include esterification, amidation, and conversion to more reactive acyl derivatives like acid halides and anhydrides.
Esterification and Amidation Reactions
Esterification: 2-(2-Ethylcyclopropyl)acetic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This reversible reaction, known as Fischer esterification, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. libretexts.org The use of dehydrating agents or removal of water can drive the equilibrium towards the ester product. libretexts.org Alternatively, more reactive derivatives of the carboxylic acid can be used to achieve esterification under milder conditions. For instance, the corresponding acid chloride or anhydride (B1165640) can react with an alcohol to form the ester. organic-chemistry.orglibretexts.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP) can also facilitate the direct esterification with alcohols, particularly for sterically hindered or sensitive substrates. reddit.com
Amidation: The formation of amides from this compound can be achieved by reacting it with ammonia (B1221849) or a primary or secondary amine. Direct reaction requires high temperatures to drive off water. A more common and efficient method involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. libretexts.org The acid chloride then readily reacts with an amine at room temperature to produce the corresponding amide. libretexts.org This reaction typically requires two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org Alternatively, a non-nucleophilic base like pyridine (B92270) can be used. libretexts.org Peptide coupling reagents can also be employed to facilitate the direct formation of amides from the carboxylic acid and an amine.
| Reaction Type | Reactants | Reagents/Conditions | Product |
| Esterification | This compound, Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), Heat | 2-(2-Ethylcyclopropyl)acetate ester |
| Amidation | This compound, Amine (R-NH₂) | Heat or conversion to acid chloride followed by amine addition | N-substituted 2-(2-ethylcyclopropyl)acetamide |
Conversion to Acid Halides and Anhydrides
Acid Halides: Carboxylic acids can be converted to more reactive acid halides, most commonly acid chlorides. openstax.org This transformation is typically achieved by treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgkhanacademy.org The reaction with thionyl chloride often includes a proton scavenger like pyridine to minimize side reactions. libretexts.org Phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acid bromide. openstax.org
Acid Anhydrides: Acid anhydrides can be prepared from carboxylic acids. Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid at high temperatures. khanacademy.org A more versatile method for preparing both symmetrical and mixed anhydrides involves the reaction of an acid chloride with a carboxylate salt. libretexts.orgyoutube.com For example, 2-(2-ethylcyclopropyl)acetyl chloride could react with the sodium salt of another carboxylic acid to form a mixed anhydride.
Cyclopropane (B1198618) Ring Reactivity and Transformations
The three-membered ring of the cyclopropane moiety in this compound is characterized by significant ring strain. This inherent strain makes the ring susceptible to a variety of reactions that lead to ring-opening and rearrangement products. nih.govnih.gov
Strain-Release Ring-Opening Reactions
The high degree of angle and torsional strain in the cyclopropane ring provides a thermodynamic driving force for ring-opening reactions. nih.gov These reactions can be initiated by various reagents and conditions, including acids, electrophiles, and radicals. lnu.edu.cn For instance, treatment with Brønsted or Lewis acids can lead to the cleavage of a carbon-carbon bond in the cyclopropane ring. lnu.edu.cndigitellinc.com The regioselectivity of the ring opening is often influenced by the substitution pattern on the ring and the nature of the attacking species.
Electrophilic and Nucleophilic Additions to the Cyclopropane Ring
Electrophilic Additions: The cyclopropane ring, with its partial π-character, can act as a nucleophile and react with electrophiles. wikipedia.org The addition of an electrophile (E+) to the cyclopropane ring initially forms a carbocation intermediate, which can then be attacked by a nucleophile (Nu-). lumenlearning.comslideshare.net This process results in the opening of the ring and the formation of a 1,3-disubstituted product. The reaction with hydrogen halides (HX), for example, would lead to the formation of a γ-halo-alkanoic acid.
Nucleophilic Additions: While less common for simple cyclopropanes, nucleophilic ring-opening can occur, particularly if the ring is activated by electron-withdrawing groups. lnu.edu.cn In the context of this compound, the carboxylic acid group itself is not strongly activating for nucleophilic attack on the cyclopropane ring.
Rearrangement Reactions (e.g., Wagner-Meerwein type shifts)
Carbocationic intermediates formed during reactions of cyclopropyl (B3062369) compounds are prone to rearrangement. wikipedia.orglscollege.ac.in Wagner-Meerwein rearrangements, which involve the 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center, are common in these systems. wikipedia.orglscollege.ac.inslideshare.net For example, if a carbocation is generated on a carbon atom of the cyclopropane ring in this compound, a subsequent Wagner-Meerwein type shift could lead to ring expansion or the formation of a more stable carbocation, ultimately resulting in a rearranged product. libretexts.org Such rearrangements are often observed under acidic conditions where carbocation formation is favored. libretexts.org Other types of rearrangements, such as the Pinacol, Benzilic acid, and Favorskii rearrangements, are also known classes of rearrangement reactions in organic chemistry. libretexts.orgbyjus.comslideshare.netwikipedia.org
| Transformation | Description | Key Intermediates |
| Strain-Release Ring-Opening | Cleavage of a C-C bond in the cyclopropane ring driven by inherent ring strain. | Carbocationic or radical species |
| Electrophilic Addition | Attack of an electrophile on the cyclopropane ring leading to ring opening and addition of the electrophile and a nucleophile. | Carbocation |
| Wagner-Meerwein Rearrangement | 1,2-shift of a group to a neighboring carbocation, often leading to more stable carbocation intermediates and rearranged products. | Carbocations |
Formation of Complex Cyclopropyl Structures through Subsequent Reactions
The chemical architecture of this compound, featuring a strained three-membered ring adjacent to a carboxylic acid functional group, presents a versatile scaffold for the synthesis of more intricate molecular structures. The inherent ring strain and the reactivity of the cyclopropylcarbinyl system—the arrangement of a cyclopropane ring attached to a methylene (B1212753) group—are central to its utility as a synthetic building block. While specific documented reactions for this compound are not extensively reported, its transformation pathways can be reliably predicted based on the well-established chemistry of analogous cyclopropyl derivatives. The subsequent reactions primarily leverage the generation of reactive intermediates such as cations, radicals, or organometallic species at the carbon atom adjacent to the cyclopropane ring. These intermediates can undergo a variety of rearrangements, ring-openings, and cyclizations to afford complex carbocyclic and heterocyclic frameworks.
The principal strategies for elaborating the this compound core involve three main pathways: cyclopropylcarbinyl cation-mediated rearrangements, radical-mediated ring-opening and cyclization cascades, and transition-metal-catalyzed C-C bond activation. Each of these pathways offers a distinct approach to harnessing the potential energy of the strained ring to drive the formation of new, more complex chemical entities.
Cyclopropylcarbinyl Cation-Mediated Rearrangements
One of the most fundamental transformation pathways available to derivatives of this compound involves the formation and subsequent rearrangement of a cyclopropylcarbinyl cation. rsc.orgrsc.org This process typically begins with the reduction of the carboxylic acid moiety to the corresponding primary alcohol, 2-(2-ethylcyclopropyl)ethanol. Conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by solvolysis, or direct treatment with a strong acid, generates the highly reactive cyclopropylcarbinyl cation.
This cation is not a classical carbocation but rather a non-classical, delocalized species that exists in equilibrium with homoallyl and cyclobutyl cations. nih.govstackexchange.com This delocalization allows for a variety of synthetically useful skeletal rearrangements. The exact product distribution is often highly dependent on the reaction conditions and the substitution pattern on the cyclopropane ring. For instance, the hydrolysis of (chloromethyl)cyclopropane (B127518) yields a mixture of cyclopropylmethanol (B32771) (48%), cyclobutanol (B46151) (47%), and allylcarbinol (5%). stackexchange.com This demonstrates the facile interconversion between the different cationic forms.
Nature itself utilizes this reactivity in the biosynthesis of various terpenes, where cyclopropylcarbinyl cations rearrange to form diverse cyclic products. nih.gov In a laboratory setting, these rearrangements can be harnessed to construct complex scaffolds, such as bicyclic systems or expanded rings, from simple cyclopropyl precursors. rsc.orgrsc.org
| Precursor Type | Reactive Intermediate | Potential Products | Transformation Type |
| Cyclopropylcarbinol | Cyclopropylcarbinyl Cation | Cyclobutanol, Homoallyl Alcohol | Ring Expansion / Rearrangement |
| Homoallyl Alcohol | Homoallyl Cation | Cyclopropylcarbinol, Cyclobutanol | Cyclization / Rearrangement |
| Bicyclobutane | Bicyclobutonium Ion | Cyclopropylcarbinol, Cyclobutanol | Protolysis / Rearrangement |
This table summarizes the key interconversions within the cyclopropylcarbinyl cation system, which can be accessed from derivatives of this compound.
Radical-Mediated Ring-Opening and Cyclization
An alternative pathway for the transformation of this compound involves the generation of a cyclopropylmethyl radical. The cyclopropylmethyl radical is known for its extremely rapid ring-opening reaction to form the thermodynamically more stable but-3-enyl radical, with a rate constant of approximately 1.2 x 10⁸ s⁻¹ at 37°C. psu.edu This rapid, irreversible ring-opening can be exploited as the initiating step in radical cascades to form more complex molecules. nih.gov
This strategy has been used to synthesize substituted cyclohexenes from bicyclo[4.1.0]heptane systems. psu.edu In this context, a radical is generated, which undergoes ring-opening, followed by intramolecular cyclization. The high rate of the ring-opening makes the cyclopropane ring a useful "radical probe" in reaction mechanisms. psu.edu For a precursor like this compound, conversion to a derivative suitable for radical generation (e.g., via a Barton ester decarboxylation) would produce the primary radical, which would swiftly rearrange to a hex-3-enyl radical derivative. This open-chain radical could then be trapped intramolecularly by other functional groups or intermolecularly by radical acceptors to create diverse structures. nih.gov
| Radical Precursor | Initial Radical | Ring-Opened Radical | Potential Complex Product |
| Bicyclo[4.1.0]heptan-2-ol | Bicyclo[4.1.0]heptan-2-yl | Substituted cyclohexenyl radical | Substituted Cyclohexenes |
| Methylenecyclopropanes | Cyclopropyl-substituted carbon radical | Alkyl radical | Dihydronaphthalenes |
| Cyclopropanols | Oxygen-centered radical | Alkyl radical | β-Fluorinated Ketones, Linear Enones |
This table illustrates various complex structures that can be formed through radical-mediated ring-opening of different cyclopropane derivatives, a pathway applicable to this compound. psu.edunih.gov
Transition Metal-Catalyzed Ring-Opening and Functionalization
Transition metal catalysis offers a powerful and often highly selective method for activating and transforming cyclopropane rings. The acetic acid moiety of this compound could be converted into other functional groups, such as a ketone, to facilitate this type of chemistry. Cyclopropyl ketones are particularly valuable substrates for metal-catalyzed ring-opening reactions. nih.gov
For example, nickel and rhodium catalysts can mediate the C-C bond activation of cyclopropyl ketones, coupling them with various partners. nih.gov This can lead to the formation of γ-alkenyl or aryl silyl (B83357) enol ethers, which are versatile intermediates for subsequent C-C, C-O, and C-N bond-forming reactions. nih.gov Another elegant strategy involves the palladium-catalyzed ring-opening carbonylative lactonization of hydroxycyclopropanols. This method efficiently synthesizes fused bicyclic γ-lactones, which are privileged scaffolds in many natural products. acs.org Such strategies could be applied to derivatives of this compound to build complex, fused ring systems that would be challenging to access through other methods. acs.org
| Catalyst / Reagents | Substrate Type | Product Type | Transformation |
| Nickel / Terpyridine Ligand | Cyclopropyl Ketone | γ-Alkenyl Silyl Enol Ether | Ring-Opening / Difunctionalization |
| Palladium / CO | Hydroxycyclopropanol | Fused Bicyclic γ-Lactone | Ring-Opening / Carbonylative Lactonization |
| Rhodium / PMe₂Ph | α-Alkynyl Cyclobutanone | Fused [4.3.0] Enone | "Cut-and-Sew" Reaction |
This table highlights selected transition metal-catalyzed reactions that transform cyclopropyl and related strained ring systems into complex fused and functionalized products. nih.govacs.orgacs.org
Advanced Spectroscopic and Chromatographic Characterization of 2 2 Ethylcyclopropyl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 2-(2-Ethylcyclopropyl)acetic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) of this compound would reveal distinct signals corresponding to the various protons in the molecule. The protons on the cyclopropyl (B3062369) ring would exhibit complex splitting patterns due to their rigid arrangement and coupling with each other and adjacent protons. The ethyl group protons would show a characteristic triplet for the methyl group and a quartet for the methylene (B1212753) group. The protons of the acetic acid moiety would also have unique chemical shifts. For a related compound, cyclopropylacetic acid, the proton signals have been documented, providing a reference for interpreting the spectrum of its ethyl-substituted counterpart. chemicalbook.com
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In the ¹³C NMR spectrum of this compound, distinct peaks would be observed for the carboxyl carbon, the methylene carbon of the acetic acid group, the carbons of the cyclopropyl ring, and the carbons of the ethyl group. The chemical shifts of these carbons are influenced by their hybridization and proximity to electronegative atoms. For instance, the carboxyl carbon would appear at a significantly downfield shift. hmdb.cachemicalbook.com The analysis of simpler, related structures like 2-methylpropanoic acid provides insight into the expected chemical shifts and the number of unique carbon environments. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (COOH) | 10-12 | 170-185 |
| α-Methylene (CH₂) | 2.2-2.5 | 40-50 |
| Cyclopropyl (CH) | 0.5-1.5 | 10-25 |
| Ethyl (CH₂) | 1.2-1.7 | 20-30 |
| Ethyl (CH₃) | 0.8-1.2 | 10-15 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. copernicus.org In the analysis of this compound, the sample is first vaporized and separated from other components in a mixture as it passes through a GC column. epa.gov The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum displays the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification by comparing it to spectral libraries. nist.govnih.gov For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH) or a carboxyl group (-COOH). libretexts.org The analysis of related compounds like ethyl acetate (B1210297) by GC-MS provides a basis for understanding the fragmentation behavior of esters and acids. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of a molecule. For this compound, HRMS would be able to distinguish its molecular formula from other compounds with the same nominal mass but different elemental compositions, providing an unambiguous identification.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. nist.govdocbrown.inforesearchgate.net The C-H stretching vibrations of the ethyl and cyclopropyl groups would appear in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.comchemicalbook.com The C=O stretch in carboxylic acids is also Raman active. The symmetric vibrations of the cyclopropyl ring are often more prominent in the Raman spectrum than in the IR spectrum. The analysis of similar compounds by Raman spectroscopy can aid in the interpretation of the spectrum of this compound. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Carboxylic Acid (O-H) | Stretch, hydrogen-bonded | 2500-3300 (broad) | IR |
| Carboxylic Acid (C=O) | Stretch | 1700-1725 | IR, Raman |
| Alkyl (C-H) | Stretch | 2850-3000 | IR, Raman |
| Cyclopropyl (ring) | Symmetric Stretch | ~1200 | Raman |
Hyphenated Chromatographic Techniques for Separation and Analysis
Hyphenated chromatographic techniques are essential for the separation and analysis of complex mixtures containing this compound.
Gas chromatography (GC) is a widely used technique for separating volatile compounds. chromforum.org The choice of the GC column's stationary phase is critical for achieving good separation. For carboxylic acids, columns with a polar stationary phase are often employed. chromforum.org Advanced detection methods, such as flame ionization detection (FID), provide high sensitivity for organic compounds. For the analysis of this compound, a suitable GC method would involve optimizing parameters such as the temperature program and the carrier gas flow rate to ensure sharp peaks and good resolution from other components in the sample. rjptonline.org The use of an internal standard can improve the quantitative accuracy of the analysis.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. When coupled with a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, its capabilities are significantly enhanced. scioninstruments.com This combination allows for the simultaneous measurement of absorbance at multiple wavelengths, providing a three-dimensional data set of absorbance, time, and wavelength. scioninstruments.commeasurlabs.com This is particularly advantageous for analyzing complex mixtures and for peak purity analysis. scioninstruments.com
For the analysis of carboxylic acids like this compound, reversed-phase HPLC is a common approach. scielo.org.mx In this mode, a non-polar stationary phase, such as octadecylsilane (B103800) (C18) bonded to silica, is used with a polar mobile phase. google.com The mobile phase often consists of a mixture of water or a buffer and an organic modifier like methanol (B129727) or acetonitrile. google.comnih.gov The pH of the mobile phase is a critical parameter for the analysis of acidic compounds and is often adjusted with additives like acetic acid or formic acid to ensure the analyte is in a single, non-ionized form, which generally leads to better peak shape and retention. google.comsigmaaldrich.comresearchgate.net
A DAD detector works by passing light from a deuterium (B1214612) lamp (for UV range) and a tungsten lamp (for visible range) through the HPLC flow cell. scioninstruments.com The light that passes through the sample is then dispersed by a grating onto a linear array of photodiodes. scioninstruments.com Each diode measures the light intensity over a specific, narrow wavelength range, allowing for the acquisition of a full UV-Vis spectrum for each point in the chromatogram. scioninstruments.com This spectral information is invaluable for identifying compounds by comparing their spectra with those of known standards and for assessing the purity of a chromatographic peak. scioninstruments.comnih.gov
A typical HPLC-DAD method for a carboxylic acid might involve a gradient elution, where the composition of the mobile phase is changed over the course of the analysis to effectively separate compounds with a wide range of polarities. google.comnih.gov For instance, a gradient could start with a high percentage of aqueous buffer and gradually increase the percentage of the organic solvent. nih.gov The detection wavelength for carboxylic acids is often in the low UV region, typically around 210 nm, where the carboxyl group exhibits some absorbance. google.com
Table 1: Illustrative HPLC-DAD Parameters for Carboxylic Acid Analysis
| Parameter | Typical Value/Condition |
| Column | C18 (Octadecylsilane) |
| Mobile Phase A | Phosphate buffer or water with 0.1% formic/acetic acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Elution | Gradient |
| Flow Rate | 0.5 - 1.5 mL/min google.com |
| Column Temperature | 25 - 40 °C nih.gov |
| Injection Volume | 5 - 20 µL nih.gov |
| Detection | Diode Array Detector (DAD) |
| Wavelength Range | 190 - 400 nm |
| Monitoring Wavelength | ~210 nm google.com |
It is important to note that the specific conditions would need to be optimized for the analysis of this compound to achieve the desired separation and sensitivity. The use of high-purity solvents and reagents is crucial for reliable HPLC analysis. sigmaaldrich.com
Derivatization Methods for Enhanced Chromatographic Resolution and Detection
Derivatization in chromatography is a technique used to chemically modify an analyte to produce a new compound, or derivative, with properties that are more suitable for a specific analytical method. research-solution.com For carboxylic acids like this compound, derivatization is often employed to improve volatility for gas chromatography (GC) or to enhance detection in liquid chromatography (LC). research-solution.comresearchgate.net
Several derivatization strategies are available for carboxylic acids, broadly categorized into alkylation, acylation, and silylation. research-solution.com
Alkylation: This involves the conversion of the carboxylic acid into an ester. Methyl esters are commonly prepared due to their volatility and well-characterized mass spectra. colostate.edu Reagents like diazomethane (B1218177) or alcohols in the presence of an acid or base catalyst (e.g., BF3 in methanol) can be used. colostate.edu Pentafluorobenzyl (PFB) bromide is another alkylating agent that introduces a highly electronegative group, making the derivative suitable for sensitive detection by electron capture detection (ECD) in GC or for electrospray ionization mass spectrometry (ESI-MS). research-solution.comacs.org
Silylation: This is a very common derivatization technique for GC analysis where active hydrogens in the carboxyl group are replaced by a trimethylsilyl (B98337) (TMS) group. research-solution.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used, often with a catalyst such as trimethylchlorosilane (TMCS). usherbrooke.ca The resulting TMS esters are more volatile and thermally stable than the parent acids. research-solution.comusherbrooke.ca
Acylation: This process introduces an acyl group to a molecule. research-solution.com For carboxylic acids, this can involve converting them into acid anhydrides or other derivatives, though it's more commonly used for derivatizing alcohols, thiols, and amines. research-solution.com
For enhancing detection in LC-MS, derivatization reagents are chosen to introduce a functionality that ionizes efficiently. For example, reagents containing a readily ionizable group can significantly improve the response in ESI-MS. researchgate.net
Chiral Derivatization
Since this compound contains stereocenters, the separation of its enantiomers or diastereomers is often necessary. Chiral derivatization is a powerful technique for this purpose. wikipedia.org It involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic methods. wikipedia.org
Common chiral derivatizing agents for carboxylic acids include chiral alcohols or amines. For instance, the formation of diastereomeric esters or amides allows for their separation on a non-chiral stationary phase. wikipedia.org The choice of CDA is crucial and depends on the analyte and the analytical technique being used. wikipedia.org
Table 2: Common Derivatization Reagents for Carboxylic Acids
| Derivatization Method | Reagent | Resulting Derivative | Primary Application |
| Alkylation | Diazomethane, Methanol/BF3 | Methyl Ester | GC-MS colostate.edu |
| Pentafluorobenzyl (PFB) Bromide | PFB Ester | GC-ECD, GC-MS research-solution.comacs.org | |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS | Trimethylsilyl (TMS) Ester | GC-MS usherbrooke.ca |
| Chiral Derivatization | Chiral Alcohols/Amines | Diastereomeric Esters/Amides | Separation of Enantiomers wikipedia.org |
| LC-MS Enhancement | 2-Picolylamine (PA) | PA-Derivative | LC-ESI-MS/MS researchgate.net |
The selection of a derivatization method depends on the specific analytical goal, whether it is to improve volatility, enhance detectability, or resolve stereoisomers. The reaction conditions, such as solvent, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. usherbrooke.canih.gov
Computational Chemistry and Mechanistic Insights into 2 2 Ethylcyclopropyl Acetic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(2-Ethylcyclopropyl)acetic acid. DFT methods are used to solve the electronic Schrödinger equation, providing fundamental information about molecular orbitals and electron distribution.
Detailed research findings from DFT analyses on related structures, such as acetic acid and various functionalized cyclopropanes, allow for robust predictions for the target molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the electron density around the molecule. For this compound, the MEP would show a region of high electron density (negative potential) around the oxygen atoms of the carboxylic acid group, identifying them as likely sites for electrophilic attack. Conversely, the acidic proton would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. These calculations can predict sites of reaction and intermolecular interactions.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: These values are illustrative, based on typical results for similar aliphatic carboxylic acids and cyclopropane (B1198618) derivatives.)
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Predicts chemical stability and reactivity |
| Dipole Moment | ~ 1.8 D | Measures overall polarity of the molecule |
Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing crucial insights into its conformational flexibility and interactions with its environment. MD simulations model the molecule's movements by applying the principles of classical mechanics, treating atoms as spheres and bonds as springs.
For this compound, a key area of conformational interest is the rotational barrier around the single bond connecting the cyclopropyl (B3062369) ring and the acetic acid moiety. Furthermore, the carboxylic acid group itself can adopt different conformations, primarily the syn and anti rotamers, which describe the orientation of the acidic proton relative to the carbonyl group. While gas-phase quantum mechanics calculations often show the syn conformation to be more stable for simple carboxylic acids, MD simulations in an aqueous environment reveal that solvent interactions can stabilize the anti conformation as well.
MD simulations can also model the binding of this compound to a biological target, such as an enzyme's active site. By placing the molecule within a simulation box containing the protein and solvent molecules, the simulation can predict the preferred binding pose, calculate the binding free energy, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.
Reaction Mechanism Elucidation through Computational Studies
Computational methods are invaluable for mapping out the potential reaction pathways of this compound, particularly for reactions that are difficult to study experimentally. These studies can identify transition states, calculate activation energies, and characterize reactive intermediates.
The cyclopropane ring is known for its unique reactivity, often participating in reactions that involve ring-opening. Computational studies on the protonation or acylation of cyclopropane have confirmed the existence of stable, non-classical carbocationic intermediates. In the context of this compound, an acid-catalyzed reaction could lead to the protonation of the cyclopropane ring.
Theoretical calculations predict that this would not form a classical secondary carbocation but rather a corner- or edge-protonated cyclopropane intermediate. These intermediates feature a three-center, two-electron bond, where the positive charge is delocalized over multiple carbon atoms. Computational studies can determine the relative energies of these non-classical structures and map the potential energy surface for their rearrangement and subsequent reaction, such as ring-opening to form a more stable carbocation.
The three-membered ring of this compound possesses significant ring strain, which is a major determinant of its chemical reactivity. This strain arises from two primary factors: angle strain, due to the compression of the internal C-C-C bond angles to 60° from the ideal tetrahedral angle of 109.5°, and torsional strain, from the eclipsing of hydrogen atoms on adjacent carbons.
Table 2: Comparison of Ring Strain in Common Cycloalkanes
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) | Primary Source of Strain |
| Cyclopropane | 3 | ~27.5 | Angle and Torsional Strain |
| Cyclobutane | 4 | ~26.3 | Angle and Torsional Strain |
| Cyclopentane | 5 | ~6.2 | Primarily Torsional Strain |
| Cyclohexane | 6 | ~0 | Virtually Strain-Free (Chair Conformation) |
In Silico Approaches for Structure-Activity Relationship Prediction
In silico methods are used to predict the biological activity of molecules like this compound and to rationalize structure-activity relationships (SAR). These computational techniques can screen virtual libraries of compounds or analyze a specific molecule to estimate its potential as a drug candidate.
The process often begins with the calculation of various molecular descriptors for this compound. These descriptors quantify physicochemical properties relevant to pharmacokinetics and pharmacodynamics, such as:
LogP (Octanol-Water Partition Coefficient): Predicts hydrophobicity and membrane permeability.
Topological Polar Surface Area (TPSA): Estimates transport properties, including blood-brain barrier penetration.
Number of Hydrogen Bond Donors/Acceptors: Relates to binding affinity and solubility.
If a biological target for this compound is known, molecular docking simulations can be performed. Docking algorithms predict the preferred orientation of the molecule when bound to the active site of a receptor or enzyme. The results are scored based on binding affinity, providing a quantitative prediction of potency. By systematically modifying the structure of this compound in silico (e.g., changing the length of the ethyl group, altering the position of substituents) and re-evaluating these descriptors and docking scores, a computational SAR model can be developed. This model can guide the synthesis of new analogues with potentially improved activity.
Biological and Biochemical Research on Cyclopropyl Acetic Acids
Occurrence and Detection in Biological Systems
While direct evidence for the natural occurrence of 2-(2-ethylcyclopropyl)acetic acid in biological systems is not extensively documented in readily available literature, the presence of other cyclopropane (B1198618) fatty acids (CPFAs) in various organisms is well-established. nih.govresearchgate.net These structurally related compounds have been identified in bacteria, protozoa, and plants. researchgate.net For instance, lactobacillic acid and dihydrosterculic acid are known CPFAs found in certain microorganisms and plant families like Malvaceae, Sterculiaceae, and Bombacaceae. nih.govresearchgate.net
Recent studies have also detected CPFAs in the food chain, particularly in cow's milk, dairy products, and bovine meat, suggesting their origin from gut microbiota or silage used in animal feed. nih.gov Furthermore, specific CPFAs, such as cyclopropaneoctanoic acid 2-hexyl, have been identified in human adipose tissue and serum, indicating their absorption from dietary sources. researchgate.net The detection of 2-[[2-[(2-ethylcyclopropyl)methyl] cyclopropyl]methyl] acetic acid in human adipose tissue further highlights that complex cyclopropane-containing fatty acids can be incorporated into mammalian fatty acid pools. researchgate.net
The analysis of these compounds in biological matrices typically involves extraction of lipids followed by chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) for identification and quantification. researchgate.net
Potential Metabolic Pathways Involving Cyclopropyl (B3062369) Acetic Acids
The metabolism of cyclopropyl-containing fatty acids is an area of active research, with studies suggesting they can be both synthesized and degraded through various biochemical pathways.
Biosynthetic Origins and Enzymatic Transformations
The biosynthesis of cyclopropane rings in natural products is a fascinating enzymatic process. rsc.org Nature employs diverse strategies to construct this strained ring system. rsc.org One major pathway involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acid precursor, a reaction catalyzed by cyclopropane fatty acid synthases. rsc.org
While the specific biosynthetic pathway for this compound is not detailed, it is plausible that it could be formed from a precursor fatty acid with an ethyl branch. The cyclopropane ring itself is typically formed via enzymatic reactions involving carbocation, carbanion, or radical intermediates. rsc.org In some cases, polyketide synthase (PKS) or nonribosomal peptide synthetase (NRPS) machinery may be involved in creating the backbone of these molecules, which is then modified by cyclopropanating enzymes. nih.gov
Recent discoveries have identified radical SAM enzymes capable of forming cyclopropyl residues, such as in the biosynthesis of cyclopropylglycine. acs.org These enzymes catalyze carbon-carbon bond formation between the geminal methyl groups of valine residues. acs.org It is conceivable that similar enzymatic logic could be applied to other precursors to generate a variety of cyclopropyl-containing molecules.
Degradation and Biotransformation Pathways
Once incorporated into biological systems, cyclopropyl acetic acids can undergo biotransformation. Studies on related compounds have shown that they can be metabolized through various reactions. For example, the metabolism of p-(cyclopropylcarbonyl)phenylacetic acid in different species has revealed pathways such as hydroxylation and conjugation with glucuronic acid, taurine, or glycine. nih.gov
Mammalian tissues have demonstrated the ability to incorporate cyclopropanecarboxylic acid into long-chain fatty acids in vitro. nih.gov This suggests that the cyclopropyl moiety can act as a primer for fatty acid synthesis, with the rest of the carbon chain being built up from two-carbon units via the malonate pathway. nih.gov The degradation of these "unnatural" fatty acids likely follows pathways similar to those for conventional fatty acids, such as β-oxidation, although the cyclopropane ring may present a metabolic challenge. nih.gov
Role as Precursors or Building Blocks in Natural Product Biosynthesis
The cyclopropane motif is a key structural feature in a wide array of natural products with significant biological activities. rsc.org These compounds often serve as important intermediates in the biosynthesis of more complex molecules. google.com For example, derivatives of [1-(mercaptomethyl)cyclopropyl]acetic acid are crucial for the synthesis of certain leukotriene receptor antagonists. google.com
The carboxylic acid group of cyclopropyl acetic acids provides a convenient handle for enzymatic machinery to attach them to other molecules or to modify them further. In the realm of synthetic biology, the genes and enzymes responsible for producing these cyclopropyl units are of great interest for their potential to be engineered into new biosynthetic pathways to create novel compounds. nih.govrsc.org The ability to incorporate these unique building blocks can lead to the generation of new drugs and other valuable biochemicals. nih.gov
Interactions with Biological Macromolecules and Enzymes
Cyclopropyl acetic acids and their derivatives have been shown to interact with various biological macromolecules, including enzymes, where they can act as either substrates or inhibitors. cymitquimica.com
For instance, methylene cyclopropyl acetic acid (MCPA), a toxin found in unripe ackee fruit, is known to inhibit β-oxidation of short-chain acyl-CoAs. nih.gov This inhibition leads to a depletion of acetyl-CoA and ATP, which in turn affects other metabolic pathways like gluconeogenesis. nih.gov
In the context of drug development, synthetic cyclopropane-containing compounds have been designed as enzyme inhibitors. For example, derivatives of 2-phenylcyclopropane carboxylic acids have been investigated as inhibitors of O-acetylserine sulfhydrylase, an enzyme involved in cysteine biosynthesis. nih.gov The cyclopropane ring can confer specific stereochemical constraints that enhance binding to the active site of an enzyme.
Furthermore, some cyclopropyl compounds have been shown to interact with proteins by binding to amino acid residues like lysine (B10760008), which can lead to the inhibition of protein synthesis. cymitquimica.com The unique chemical properties of the cyclopropane ring, including its high reactivity, can also lead to its function as an alkylating agent, as seen with ptaquiloside, which can react with biological nucleophiles like amino acids and nucleotides. wikipedia.org
Below is a table summarizing the interactions of some cyclopropyl compounds with biological macromolecules:
| Compound/Derivative | Interacting Macromolecule/Enzyme | Type of Interaction | Biological Effect |
| Methylene cyclopropyl acetic acid (MCPA) | Short-chain acyl-CoA dehydrogenases | Inhibition | Inhibition of β-oxidation, leading to hypoglycemia. nih.gov |
| 2-Phenylcyclopropane carboxylic acid derivatives | O-acetylserine sulfhydrylase | Inhibition | Inhibition of cysteine biosynthesis. nih.gov |
| Cyclopropyl acetic acid | Proteins | Covalent binding to lysine residues | Inhibition of protein synthesis. cymitquimica.com |
| Ptaquiloside (activated form) | DNA, amino acids, nucleotides | Alkylation | Carcinogenic effects. wikipedia.org |
Applications in Chemical Biology and Drug Discovery Research Non Clinical
Utility as a Molecular Scaffold for Designing Bioactive Compounds
The cyclopropyl (B3062369) group is a bioisostere for various functional groups, such as vinyl and phenyl rings, and can impart favorable properties to a molecule, including increased metabolic stability and enhanced potency. The rigid nature of the cyclopropane (B1198618) ring helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for its biological target. The ethyl group on the cyclopropane ring of 2-(2-Ethylcyclopropyl)acetic acid provides a lipophilic handle that can be oriented in a specific vector, potentially interacting with hydrophobic pockets in target proteins.
The acetic acid portion of the molecule offers a key point for modification and interaction. The carboxylic acid can act as a hydrogen bond donor and acceptor, or it can be derivatized into esters, amides, or other functional groups to modulate the compound's physicochemical properties and biological activity. This versatility makes the this compound scaffold a promising starting point for the synthesis of libraries of compounds for screening against various biological targets. For instance, derivatives of cyclopropylamine (B47189) have been extensively studied as inhibitors of lysine-specific demethylase 1 (KDM1A), a target in cancer therapy, highlighting the potential of the cyclopropyl scaffold in designing potent enzyme inhibitors.
Chemical Probe Design for Target Identification and Mechanism of Action Studies
Chemical probes are essential tools for elucidating the biological functions of proteins and understanding the mechanisms of action of drugs. The development of probes based on the this compound scaffold could enable the identification of new protein targets and the validation of existing ones.
Affinity-Based Protein Profiling (ABPP) Approaches
Affinity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to identify the protein targets of small molecules. An ABPP probe typically consists of a reactive group to covalently label the target protein, a recognition element based on the small molecule of interest, and a reporter tag for detection and enrichment. The this compound scaffold could be elaborated into an ABPP probe by incorporating a photoreactive group, such as a diazirine or benzophenone, and an alkyne or azide (B81097) handle for click chemistry-based ligation of a reporter tag. Such a probe would allow for the photo-crosslinking of the molecule to its binding partners in a cellular context, followed by their identification using mass spectrometry.
Compound-Centric Chemical Proteomics (CCCP) Methodologies
In Compound-Centric Chemical Proteomics (CCCP), a bioactive compound is immobilized on a solid support to "pull down" its interacting proteins from a cell lysate. The carboxylic acid handle of this compound is ideally suited for this approach. It can be readily coupled to an amine-functionalized resin to create an affinity matrix. This matrix could then be used to capture proteins that bind to the this compound moiety, which can subsequently be identified by mass spectrometry. This method is particularly useful for identifying targets of compounds whose mechanism of action is unknown.
Integration with Genetic Interaction Studies
While no specific studies integrating this compound with genetic interaction studies have been reported, this approach holds significant potential. Genetic techniques, such as CRISPR-Cas9 screening, can identify genes that either enhance or suppress the phenotype induced by a small molecule. By combining the results of such screens with proteomic data obtained from ABPP or CCCP experiments using a this compound-derived probe, researchers could build a more comprehensive picture of the compound's mechanism of action and its cellular pathways.
Development of Cyclopropyl Acetic Acid Derivatives as Agrochemical Precursors
The cyclopropane ring is a feature of several commercially successful insecticides, such as pyrethroids. The unique structural and electronic properties of the cyclopropyl group contribute to the insecticidal activity of these compounds. Derivatives of cyclopropyl acetic acids have been explored as precursors for the synthesis of novel agrochemicals. The this compound scaffold, with its combination of a cyclopropane ring and a modifiable acetic acid group, could serve as a building block for the development of new pesticides or herbicides. The ethyl substitution on the cyclopropane ring could be varied to optimize activity and selectivity against specific pests or weeds.
Contribution to Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a drug candidate. The this compound scaffold provides several points for chemical modification to explore SAR. For example, the stereochemistry of the cyclopropane ring can be controlled, and the ethyl group can be replaced with other alkyl or functional groups to probe the steric and electronic requirements of the binding pocket. The acetic acid moiety can be converted to a variety of amides or esters to investigate the importance of this group for biological activity.
A hypothetical SAR study could involve the synthesis of a library of analogs of this compound and testing their activity in a relevant biological assay. The results of such a study could provide valuable insights into the key structural features required for activity and guide the design of more potent and selective compounds.
| Modification Site | Potential Modifications | Rationale for SAR Study |
|---|---|---|
| Ethyl Group | Methyl, Propyl, Halogens, etc. | To probe the size and electronic tolerance of the hydrophobic pocket. |
| Cyclopropane Ring | Stereoisomers (cis/trans) | To investigate the importance of the 3D orientation of substituents. |
| Acetic Acid Moiety | Amides, Esters, Alcohols | To determine the role of the carboxylic acid in binding and to modulate physicochemical properties. |
This table represents a hypothetical SAR study for this compound based on common medicinal chemistry practices.
Emerging Research Directions and Future Perspectives for 2 2 Ethylcyclopropyl Acetic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of cyclopropane-containing molecules has historically presented challenges due to the high ring strain. researchgate.net Traditional methods often require harsh conditions or highly reactive, potentially hazardous reagents. psu.edu Modern synthetic chemistry is increasingly focused on developing greener, more efficient, and scalable methods for constructing these valuable three-membered rings. digitellinc.com, psu.edu
Future research into the synthesis of 2-(2-Ethylcyclopropyl)acetic acid is likely to focus on several innovative strategies:
Catalytic Cyclopropanation: Transition-metal catalyzed reactions, particularly those involving iron, copper, rhodium, and palladium, are at the forefront of modern cyclopropanation. rsc.orgorganic-chemistry.org These methods often proceed under milder conditions and with greater control over stereochemistry. A key area of development would be the use of earth-abundant metal catalysts to improve the sustainability and cost-effectiveness of the synthesis.
Photocatalysis: The use of visible light to drive chemical reactions offers a sustainable and powerful tool for organic synthesis. mdpi.com Photocatalytic methods for cyclopropanation, potentially involving energy transfer or radical pathways, could provide novel and efficient routes to this compound and its derivatives. mdpi.com
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving energetic intermediates. Developing a flow-based synthesis for this compound could enable safer and more efficient large-scale production for further research and potential applications.
Biocatalysis: The use of enzymes to catalyze the formation of cyclopropane (B1198618) rings is an emerging area with significant potential for sustainable synthesis. While not yet widely applied, the discovery or engineering of enzymes capable of constructing the 2-ethylcyclopropyl motif could offer a highly selective and environmentally benign synthetic route.
A comparative overview of potential synthetic approaches is presented in Table 1.
| Methodology | Potential Advantages | Potential Challenges | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, stereocontrol, functional group tolerance. digitellinc.comrsc.org | Cost and toxicity of some precious metals, catalyst recovery. | Development of earth-abundant metal catalysts, ligand design for improved selectivity. |
| Photocatalysis | Use of renewable energy (light), mild reaction conditions. mdpi.com | Substrate scope limitations, quantum yield optimization. | Design of novel photosensitizers, exploration of new reaction pathways. |
| Flow Chemistry | Enhanced safety, scalability, precise control of reaction parameters. | Initial setup costs, potential for clogging with solid byproducts. | Reactor design, optimization of reaction conditions in a continuous flow regime. |
| Biocatalysis | High stereoselectivity, environmentally benign conditions. | Limited number of known cyclopropanating enzymes, enzyme stability. | Enzyme discovery and engineering, optimization of fermentation and purification processes. |
Advanced Spectroscopic and Proteomic Characterization Techniques
A thorough understanding of the physicochemical properties and biological interactions of this compound is contingent upon the application of advanced analytical techniques.
Spectroscopic Characterization:
Standard spectroscopic methods are fundamental to confirming the structure and purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the precise connectivity and stereochemistry of the molecule. fiveable.meoregonstate.edu Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, would be employed to unambiguously assign all proton and carbon signals, which is particularly important for the complex spin systems of the cyclopropane ring.
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. oregonstate.edulibretexts.org The characteristic broad O-H stretch of the carboxylic acid and the strong C=O stretch would be prominent features. oregonstate.edu The presence of the cyclopropane ring may also be indicated by specific C-H stretching frequencies.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. oregonstate.edu Tandem MS (MS/MS) would be used to study the fragmentation patterns, which can provide further structural insights. libretexts.org
A summary of expected spectroscopic data is provided in Table 2.
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Complex multiplets for cyclopropyl (B3062369) protons, signals for the ethyl group and the CH₂-COOH group, broad singlet for the acidic proton. oregonstate.edu | Connectivity of protons, stereochemical relationships. |
| ¹³C NMR | Signals for the cyclopropyl carbons in the aliphatic region, a downfield signal for the carboxyl carbon (~170-180 ppm). oregonstate.edu | Carbon skeleton, presence of the carboxylic acid group. |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), strong C=O stretch (~1700-1725 cm⁻¹), C-H stretches for alkyl and cyclopropyl groups. oregonstate.edulibretexts.org | Confirmation of carboxylic acid and cyclopropane functional groups. |
| Mass Spectrometry | Molecular ion peak (M+), fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the cyclopropane ring. libretexts.org | Molecular weight and elemental composition. |
Proteomic Characterization:
To investigate the biological interactions of this compound, chemical proteomics offers a powerful set of tools. nih.govnih.govazolifesciences.com These techniques aim to identify the protein targets of a small molecule within a complex biological system. nih.govazolifesciences.com
Affinity-Based Probes: A derivative of this compound could be synthesized with a tag (e.g., biotin) to create an affinity probe. This probe could then be used to "pull down" interacting proteins from cell lysates, which are subsequently identified by mass spectrometry. nih.gov
Photo-Affinity Labeling: To capture both strong and weak interactions, a photo-reactive group could be incorporated into an analog of the title compound. azolifesciences.com Upon photoactivation, this probe would covalently bind to nearby proteins, allowing for their enrichment and identification. azolifesciences.com
Thermal Proteome Profiling (TPP): This method assesses the change in thermal stability of proteins upon ligand binding. TPP could be used to identify proteins that are stabilized by this compound in a label-free manner. azolifesciences.com
Deeper Elucidation of Biological Roles and Metabolic Fates
The biological activity of this compound is currently unknown, but its structure suggests several plausible avenues for investigation.
Potential Biological Roles:
Analogue of Short-Chain Fatty Acids (SCFAs): The acetic acid moiety suggests that it could mimic the actions of SCFAs like acetate (B1210297), propionate, and butyrate. bakhtiniada.runih.govfrontiersin.orgnih.gov SCFAs are microbial metabolites that play crucial roles in host energy metabolism, immune function, and gut-brain communication. nih.govfrontiersin.orgnih.gov Research could explore if this compound interacts with SCFA receptors like FFAR2 and FFAR3. capes.gov.br
Modulator of Membrane Properties: Cyclopropane fatty acids are known components of bacterial cell membranes, where they are thought to enhance membrane stability and resistance to environmental stress. ontosight.aiillinois.eduasm.orgacs.orgchemrxiv.org It would be pertinent to investigate whether this compound can be incorporated into lipid bilayers and, if so, how it affects membrane fluidity, permeability, and the function of membrane-bound proteins. acs.orgchemrxiv.org
Enzyme Inhibition: The strained cyclopropane ring could act as a reactive motif or a rigid scaffold to target enzyme active sites. Screening against various enzyme classes, such as proteases or lipases, could reveal potential inhibitory activities.
Metabolic Fate:
Understanding the metabolic fate of this compound is crucial for any future therapeutic development.
In Vitro Metabolism Studies: Incubating the compound with liver microsomes or hepatocytes would reveal its susceptibility to metabolism by cytochrome P450 enzymes and other drug-metabolizing enzymes.
In Vivo Pharmacokinetic Studies: Animal models would be necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This would involve quantifying the parent compound and any potential metabolites in plasma, urine, and feces over time. Potential metabolic pathways could include oxidation of the ethyl group or the cyclopropane ring, as well as conjugation reactions of the carboxylic acid group.
Rational Design and Synthesis of New Bioactive Analogues
Once baseline biological activity is established, the rational design and synthesis of analogues can be undertaken to optimize potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: A systematic modification of the this compound scaffold would be performed. This could involve:
Varying the length of the alkyl chain attached to the cyclopropane ring.
Altering the length and functionality of the carboxylic acid side chain.
Introducing substituents on the cyclopropane ring.
Modifying the stereochemistry of the chiral centers.
Bioisosteric Replacement: The carboxylic acid group could be replaced with other acidic functional groups, such as a tetrazole, to potentially improve metabolic stability or cell permeability. The cyclopropane ring itself can be considered a bioisostere for other groups, and its unique properties can be leveraged in drug design. digitellinc.com
Fragment-Based Drug Design: If a protein target is identified, fragment-based approaches could be used to build more potent inhibitors. nih.govresearchgate.net Small fragments that bind to the target can be linked to or elaborated from the this compound core.
A hypothetical SAR study is outlined in Table 3.
| Analogue | Modification | Hypothesized Effect |
| 1 | Replace ethyl group with a propyl or butyl group | Increased lipophilicity, potentially altering membrane interactions or receptor binding. |
| 2 | Extend acetic acid chain to propanoic or butanoic acid | Change in spatial relationship between the cyclopropane and the carboxylate, potentially affecting receptor fit. |
| 3 | Introduce a hydroxyl group on the ethyl side chain | Increased polarity, potential for new hydrogen bonding interactions with a target. |
| 4 | Synthesize the tetrazole bioisostere of the carboxylic acid | Improved metabolic stability and oral bioavailability. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Predictive Modeling: ML models can be trained on existing data for cyclopropane-containing compounds or short-chain fatty acid analogues to predict various properties of novel, unsynthesized derivatives of this compound. nih.govnih.govplos.orgyoutube.com These properties can include:
Bioactivity: Predicting the likelihood of a compound being active against a specific biological target. plos.orgtandfonline.com
ADMET Properties: Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles to prioritize compounds with better drug-like properties. strategicallies.co.uk
Physicochemical Properties: Estimating solubility, lipophilicity, and other key parameters.
Generative Models: AI can be used to design entirely new molecules from scratch. optibrium.comnih.gov Generative models, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), could be trained on libraries of known bioactive compounds to generate novel cyclopropane derivatives with optimized properties.
Synthesis Planning: Retrosynthesis AI tools can propose viable synthetic routes for this compound and its designed analogues, potentially identifying more efficient or novel synthetic pathways. strategicallies.co.ukoptibrium.com
The integration of AI and ML offers the potential to significantly accelerate the research and development cycle, reducing the time and cost associated with bringing a novel compound from initial discovery to a potential therapeutic candidate.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Ethylcyclopropyl)acetic acid, and how can reaction by-products be minimized?
- Methodological Answer : The synthesis of cyclopropane-containing acetic acid derivatives typically involves cyclopropanation via [2+1] cycloaddition or ring-opening reactions. For example, intermediates like 2-chloroethoxyethanol can be functionalized with amines under basic conditions (K₂CO₃/NaBr in acetonitrile at 50°C) to minimize side reactions . Key strategies include:
- Catalyst optimization : Use of phase-transfer catalysts to enhance regioselectivity.
- By-product control : Adjusting stoichiometry (e.g., excess dibenzylamine to drive reactions to completion) .
- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the target compound .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Spectroscopy :
- ¹H/¹³C NMR : Compare shifts with PubChem data (e.g., cyclopropane protons at δ 0.8–1.2 ppm; carboxylic acid proton at δ 12–14 ppm) .
- FT-IR : Confirm carboxylic acid C=O stretch at ~1700 cm⁻¹ .
- Melting point analysis : Consistency with literature values (e.g., 423–424 K for related analogs) .
Q. What environmental factors influence the stability of this compound during storage?
- Methodological Answer :
- Temperature : Store at –20°C under inert atmosphere to prevent cyclopropane ring-opening .
- pH : Avoid strongly acidic/basic conditions (pH 5–7 recommended) to preserve the carboxylic acid group .
- Light exposure : Use amber vials to mitigate photodegradation of the cyclopropane moiety .
Advanced Research Questions
Q. How do intermolecular interactions affect the crystallographic packing of this compound?
- Methodological Answer : X-ray crystallography reveals:
- Hydrogen bonding : Carboxylic acid dimers form via O–H⋯O interactions (distance ~2.6 Å, angle ~170°) .
- Van der Waals forces : Cyclopropane and ethyl groups contribute to slip-stacked packing (interplanar spacing ~3.3 Å) .
- C–H⋯π interactions : Stabilize crystal lattices (e.g., cyclohexyl C–H to benzofuran π-cloud, distance ~3.5 Å) .
Q. What computational methods predict the reactivity of the cyclopropane ring in this compound?
- Methodological Answer :
- DFT calculations : Use B3LYP/6-311+G(d,p) to model ring strain (estimated ~27 kcal/mol) and predict sites for electrophilic attack .
- Molecular dynamics : Simulate ring-opening under thermal stress (e.g., >100°C) .
- Docking studies : Evaluate interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
Q. How can contradictory bioactivity data for this compound derivatives be resolved?
- Methodological Answer :
- Dose-response assays : Conduct IC₅₀ studies across multiple cell lines (e.g., HeLa, HEK293) to identify off-target effects .
- Metabolite profiling : Use LC-MS to detect degradation products (e.g., oxidized cyclopropane derivatives) .
- Statistical analysis : Apply ANOVA to compare datasets, accounting for batch variability .
Notes
- For biological studies, validate assays with positive controls (e.g., indomethacin for anti-inflammatory tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
